Cas no 1235347-62-2 (1-cyclopropyl-3-(thiophen-2-yl)-1-(thiophen-3-yl)methylurea)

1-cyclopropyl-3-(thiophen-2-yl)-1-(thiophen-3-yl)methylurea 化学的及び物理的性質
名前と識別子
-
- 1-cyclopropyl-3-(thiophen-2-yl)-1-(thiophen-3-yl)methylurea
- 1-cyclopropyl-3-thiophen-2-yl-1-(thiophen-3-ylmethyl)urea
- AKOS024522789
- F5854-4301
- 1-cyclopropyl-3-(thiophen-2-yl)-1-[(thiophen-3-yl)methyl]urea
- 1-cyclopropyl-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea
- 1235347-62-2
- VU0524195-1
-
- インチ: 1S/C13H14N2OS2/c16-13(14-12-2-1-6-18-12)15(11-3-4-11)8-10-5-7-17-9-10/h1-2,5-7,9,11H,3-4,8H2,(H,14,16)
- InChIKey: XLFOZYBFAPKTDT-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(=C1)CN(C(NC1=CC=CS1)=O)C1CC1
計算された属性
- せいみつぶんしりょう: 278.055
- どういたいしつりょう: 278.055
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 309
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 88.8A^2
1-cyclopropyl-3-(thiophen-2-yl)-1-(thiophen-3-yl)methylurea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5854-4301-30mg |
1-cyclopropyl-3-(thiophen-2-yl)-1-[(thiophen-3-yl)methyl]urea |
1235347-62-2 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5854-4301-20μmol |
1-cyclopropyl-3-(thiophen-2-yl)-1-[(thiophen-3-yl)methyl]urea |
1235347-62-2 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5854-4301-75mg |
1-cyclopropyl-3-(thiophen-2-yl)-1-[(thiophen-3-yl)methyl]urea |
1235347-62-2 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F5854-4301-5μmol |
1-cyclopropyl-3-(thiophen-2-yl)-1-[(thiophen-3-yl)methyl]urea |
1235347-62-2 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5854-4301-2mg |
1-cyclopropyl-3-(thiophen-2-yl)-1-[(thiophen-3-yl)methyl]urea |
1235347-62-2 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5854-4301-3mg |
1-cyclopropyl-3-(thiophen-2-yl)-1-[(thiophen-3-yl)methyl]urea |
1235347-62-2 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5854-4301-10mg |
1-cyclopropyl-3-(thiophen-2-yl)-1-[(thiophen-3-yl)methyl]urea |
1235347-62-2 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5854-4301-50mg |
1-cyclopropyl-3-(thiophen-2-yl)-1-[(thiophen-3-yl)methyl]urea |
1235347-62-2 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F5854-4301-4mg |
1-cyclopropyl-3-(thiophen-2-yl)-1-[(thiophen-3-yl)methyl]urea |
1235347-62-2 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5854-4301-15mg |
1-cyclopropyl-3-(thiophen-2-yl)-1-[(thiophen-3-yl)methyl]urea |
1235347-62-2 | 15mg |
$89.0 | 2023-09-09 |
1-cyclopropyl-3-(thiophen-2-yl)-1-(thiophen-3-yl)methylurea 関連文献
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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9. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
1-cyclopropyl-3-(thiophen-2-yl)-1-(thiophen-3-yl)methylureaに関する追加情報
Introduction to 1-cyclopropyl-3-(thiophen-2-yl)-1-(thiophen-3-yl)methylurea (CAS No: 1235347-62-2)
1-cyclopropyl-3-(thiophen-2-yl)-1-(thiophen-3-yl)methylurea is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular architecture and potential biological activities. This compound, identified by the chemical abstracts service number CAS No: 1235347-62-2, belongs to a class of molecules that incorporate thiophene rings, which are well-known for their presence in various bioactive natural products and synthetic drugs. The presence of multiple heterocyclic moieties and a urea functional group in its structure suggests a high degree of versatility in terms of possible interactions with biological targets.
The molecular framework of 1-cyclopropyl-3-(thiophen-2-yl)-1-(thiophen-3-yl)methylurea consists of a cyclopropyl group attached to a thiophene ring, which is further linked to another thiophene ring through a methylurea moiety. This arrangement creates a rigid yet adaptable scaffold that could facilitate binding to specific protein or nucleic acid targets. The thiophene rings, known for their aromatic stability and electronic properties, are particularly interesting in medicinal chemistry due to their ability to modulate electron density and engage in π-stacking interactions, which are crucial for drug-receptor binding.
In recent years, there has been a growing interest in the development of small molecules that incorporate thiophene derivatives as pharmacophores. These compounds have shown promise in various therapeutic areas, including oncology, neurology, and anti-inflammatory applications. The structural features of 1-cyclopropyl-3-(thiophen-2-yl)-1-(thiophen-3-yl)methylurea make it an attractive candidate for further investigation in these fields. Specifically, the dual thiophene motif could provide enhanced binding affinity and selectivity when interacting with biological targets.
One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The cyclopropyl group, while relatively rare in biologically active molecules, has been shown to enhance metabolic stability and bioavailability in some cases. Additionally, the urea functional group is a well-established pharmacophore that can participate in hydrogen bonding interactions, further enhancing the compound's ability to interact with biological targets. The combination of these features makes 1-cyclopropyl-3-(thiophen-2-yl)-1-(thiophen-3-yl)methylurea a promising candidate for further exploration.
Recent studies have begun to explore the biological activity of thiophene-based ureas, revealing potential applications in modulating enzyme activity and inhibiting protein-protein interactions. For instance, derivatives of thiophene ureas have been investigated for their ability to inhibit kinases and other enzymes involved in cancer progression. The structural similarity between 1-cyclopropyl-3-(thiophen-2-yl)-1-(thiophen-3-yl)methylurea and these known bioactive compounds suggests that it may exhibit similar or even enhanced biological effects.
The synthesis of 1-cyclopropyl-3-(thiophen-2-yl)-1-(thiophen-3-yl)methylurea presents an intriguing challenge due to the complexity of its molecular structure. However, advances in synthetic methodologies have made it increasingly feasible to construct such intricate molecules. Modern techniques such as cross-coupling reactions and transition-metal catalysis have enabled chemists to efficiently build heterocyclic systems like thiophene derivatives. These methods have not only improved the yield and purity of target compounds but also expanded the scope of possible molecular architectures.
The potential applications of 1-cyclopropyl-3-(thiophen-2-yli)-1-(thiophen-yli)methylurea extend beyond oncology. Researchers are also exploring its use in treating neurological disorders, where modulation of neurotransmitter activity is often key. The ability of thiophene-based compounds to cross the blood-brain barrier makes them particularly attractive for these applications. Furthermore, the compound's potential as an anti-inflammatory agent has not been overlooked, given the growing recognition of inflammation's role in various diseases.
In conclusion, 1-cyclopropyl - 3 - ( thieno - 2 - yl ) - 1 - ( thieno - 3 - yl ) methyl urea ( CAS No: 1235347 - 62 - 2 ) represents a promising candidate for further pharmacological investigation due to its unique structural features and potential biological activities. Its incorporation into drug discovery efforts could lead to novel therapeutic agents with significant clinical benefits. As research continues to uncover new applications for thiophene-based compounds, this molecule will undoubtedly play an important role in shaping the future landscape of medicinal chemistry.
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